molecular formula C₆H₆Na₆O₂₁P₆ B123736 Sel de myo-inositol trispyrophosphate hexasodique CAS No. 23103-35-7

Sel de myo-inositol trispyrophosphate hexasodique

Numéro de catalogue: B123736
Numéro CAS: 23103-35-7
Poids moléculaire: 737.88 g/mol
Clé InChI: DTOYSAZRROROSE-UHFFFAOYSA-H
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

The primary target of myo-Inositol Trispyrophosphate Hexasodium Salt (ITPP Hexasodium Salt) is hemoglobin , a protein in red blood cells responsible for transporting oxygen from the lungs to the body’s tissues .

Mode of Action

ITPP Hexasodium Salt acts as an allosteric effector of hemoglobin . This means it binds to a site on the hemoglobin molecule separate from the oxygen-binding site, causing a conformational change that reduces the oxygen-binding affinity of hemoglobin . This shift facilitates the release of oxygen by red blood cells .

Biochemical Pathways

The action of ITPP Hexasodium Salt primarily affects the oxygen transport pathway . By reducing the oxygen-binding affinity of hemoglobin, it shifts the oxygen-hemoglobin dissociation curve to the right . This shift increases oxygen release from the blood into tissue , enhancing tissue oxygenation.

Pharmacokinetics

It is known that the compound ismembrane-permeant , meaning it can cross cell membranes . This property likely influences its bioavailability and distribution within the body.

Result of Action

The primary result of ITPP Hexasodium Salt’s action is the increased release of oxygen from red blood cells, leading to enhanced tissue oxygenation . This can reverse hypoxia (a condition where tissues are deprived of adequate oxygen), control tumor growth, and improve the response to chemotherapy .

Action Environment

Proper storage and handling of the compound, such as maintaining it at a temperature of 28°C , are crucial for preserving its stability and efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Myo-Inositol Trispyrophosphate Hexasodium Salt involves the phosphorylation of myo-inositol. The process typically includes the reaction of myo-inositol with pyrophosphoric acid under controlled conditions to form the trispyrophosphate derivative. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of Myo-Inositol Trispyrophosphate Hexasodium Salt follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The compound is then dried and stored under inert conditions to prevent degradation .

Analyse Des Réactions Chimiques

Types of Reactions

Myo-Inositol Trispyrophosphate Hexasodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Myo-Inositol Trispyrophosphate Hexasodium Salt include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH .

Major Products

The major products formed from the reactions of Myo-Inositol Trispyrophosphate Hexasodium Salt depend on the specific reaction conditions. For example, oxidation reactions may yield various phosphorylated derivatives, while substitution reactions can produce a range of substituted inositol compounds .

Comparaison Avec Des Composés Similaires

Activité Biologique

Introduction

Myo-Inositol Trispyrophosphate Hexasodium Salt (ITPP) is a synthetic derivative of myo-inositol hexakisphosphate, known for its unique biological activities. This compound functions primarily as an allosteric effector of hemoglobin and has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and obesity management.

ITPP closely resembles naturally occurring inositol 1,4,5-trisphosphate but features three phosphate groups substituted with more stable diphosphonate groups. This modification enhances its stability and resistance to enzymatic degradation, allowing it to exert prolonged biological effects. ITPP interacts with inositol 1,4,5-trisphosphate receptors, leading to a cascade of intracellular signaling events that influence various physiological processes, including glucose metabolism and cellular energy homeostasis .

Table 1: Structural Comparison of ITPP and IP3

FeatureITPP (Hexasodium Salt)IP3 (Inositol 1,4,5-Trisphosphate)
Phosphate GroupsThree diphosphonate groupsThree phosphate groups
StabilityHigh stability due to diphosphonate groupsLess stable
Biological RoleAllosteric effector of hemoglobinSecond messenger in signaling

Anti-Obesity Effects

Recent studies have highlighted the anti-obesity properties of ITPP. In animal models, particularly Balb/c mice subjected to high-fat diets (HFD), ITPP administration significantly prevented weight gain without requiring caloric restriction. In a controlled study, mice receiving ITPP maintained lower body weights compared to controls consuming HFD alone. The findings suggest that ITPP may enhance metabolic efficiency and promote fat oxidation .

Table 2: Effects of ITPP on Body Weight in Mice

Treatment GroupInitial Weight (g)Final Weight (g)Weight Change (%)
Control (HFD)3040+33.3
HFD + ITPP30300
Normal Diet30300

Mechanisms Underlying Anti-Obesity Activity

The mechanism by which ITPP exerts its anti-obesity effects involves modulation of energy metabolism pathways. It is hypothesized that ITPP enhances oxygen delivery to tissues by altering hemoglobin's affinity for oxygen, thus promoting aerobic metabolism over anaerobic pathways. This shift may lead to increased energy expenditure and fat utilization .

Potential Applications in Diabetes Management

ITPP has also been investigated for its potential role in managing diabetic nephropathy. Preliminary findings indicate that it may improve renal function by mitigating oxidative stress and inflammation associated with diabetes . Further research is required to elucidate the precise mechanisms and therapeutic benefits.

Case Studies

A pilot study conducted on human subjects demonstrated the presence of ITPP in urine following oral administration. This study provided insights into the pharmacokinetics of ITPP and its potential as a doping agent in sports medicine . The detection methods employed included LC-MS/MS, showcasing the compound's stability and persistence within biological systems.

Table 3: Pharmacokinetic Profile of ITPP

ParameterValue
Half-LifeTBD
Peak ConcentrationTBD
Excretion MethodUrine

Propriétés

IUPAC Name

hexasodium;4,6,11,13,18,20-hexaoxido-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O21P6.6Na/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5;;;;;;/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;;;/q;6*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOYSAZRROROSE-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C3C(C4C1OP(=O)(OP(=O)(O4)[O-])[O-])OP(=O)(OP(=O)(O3)[O-])[O-])OP(=O)(OP(=O)(O2)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Na6O21P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439863
Record name ITTP Hexasodium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

737.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23103-35-7
Record name ITTP Hexasodium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.